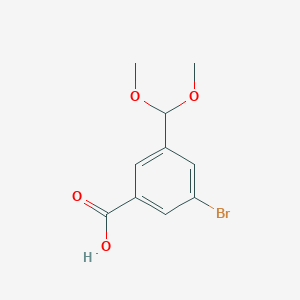

3-Bromo-5-(dimethoxymethyl)benzoic acid

Description

Contextualization within Halogenated Benzoic Acid Derivatives

Halogenated benzoic acids are a class of organic compounds characterized by a benzoic acid structure substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). googleapis.com These compounds are important intermediates in the chemical industry, used in the synthesis of pharmaceuticals, agrochemicals, and liquid-crystalline materials. google.com The presence of a halogen atom on the aromatic ring significantly influences the molecule's reactivity, often providing a handle for further chemical transformations such as cross-coupling reactions. 3-Bromo-5-(dimethoxymethyl)benzoic acid is a member of this family, with the bromine atom at the meta-position relative to the carboxylic acid group.

Significance as a Multifunctional Organic Intermediate

An organic intermediate is a short-lived, highly reactive molecule that is formed during a chemical reaction and quickly converts into a more stable product. youtube.comuomustansiriyah.edu.iq this compound is considered a multifunctional intermediate because it possesses three distinct functional groups, each with its own characteristic reactivity:

Carboxylic Acid Group (-COOH): This group can undergo a variety of reactions, including esterification, amidation, and reduction to an alcohol.

Bromo Group (-Br): The bromine atom is an excellent leaving group and can participate in numerous carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings. sigmaaldrich.com

Dimethoxymethyl Group [-CH(OCH3)2]: This group is a protected form of an aldehyde, also known as an acetal (B89532). It is stable under many reaction conditions but can be easily converted back to the highly reactive aldehyde group by treatment with acid. This protecting group strategy allows chemists to carry out reactions on other parts of the molecule without affecting the aldehyde functionality.

The combination of these three groups in a single molecule allows for a wide range of selective chemical modifications, making it a powerful building block for the synthesis of complex target molecules.

Historical Perspective on Related Chemical Entities

The history of this compound is rooted in the broader history of benzoic acid and its derivatives. Benzoic acid itself was first described in the 16th century, isolated from gum benzoin. wikipedia.orgchemeurope.combritannica.com Its structure was determined in 1832, and its antifungal properties were discovered in 1875. wikipedia.orgchemeurope.com The industrial production of benzoic acid began in the late 19th and early 20th centuries, initially through the hydrolysis of benzotrichloride (B165768) and later by the oxidation of toluene, which remains the primary method today. britannica.comymerdigital.com

The development of halogenated organic compounds followed the discovery and understanding of the halogens in the 18th and 19th centuries. The ability to introduce halogen atoms onto aromatic rings through electrophilic substitution reactions opened up new avenues in synthetic chemistry. Over time, methods were developed to create more complex, multifunctional molecules like this compound, driven by the need for sophisticated building blocks in fields such as drug discovery.

Scope and Objectives of Academic Investigations into the Compound

Academic and industrial research involving this compound primarily focuses on its application as a key intermediate in the synthesis of larger, more complex molecules with specific functional properties. For instance, it has been used as a starting material in the multi-step synthesis of thromboxane (B8750289) receptor antagonists, which are of interest for their potential therapeutic applications. sigmaaldrich.com

Investigations often aim to:

Explore its reactivity in various coupling reactions to build complex carbon skeletons.

Utilize the protected aldehyde group for the introduction of further functionality at a later stage in a synthesis.

Incorporate the substituted benzoic acid moiety into larger molecules designed to interact with biological targets.

Computational studies, such as those using Density Functional Theory (DFT), have also been employed to analyze the structure, vibrational properties, and chemical reactivity of related halogenated benzoic acid derivatives to better understand their molecular properties. researchgate.net

Chemical Compound Data

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 1951441-78-3 |

| Molecular Formula | C10H11BrO4 |

| Molecular Weight | 275.10 g/mol |

Data sourced from ChemScene. chemscene.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(dimethoxymethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-14-10(15-2)7-3-6(9(12)13)4-8(11)5-7/h3-5,10H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPVSRPEDUCIRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC(=CC(=C1)Br)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 5 Dimethoxymethyl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique that deconstructs the target molecule into simpler, commercially available precursors. icj-e.org For 3-Bromo-5-(dimethoxymethyl)benzoic acid, the primary disconnections involve the carbon-bromine bond, the carbon-carbon bond of the carboxylic acid, and the bonds within the dimethoxymethyl group, which is a protected form of an aldehyde.

Approaches to the Brominated Aromatic Core

A key retrosynthetic step is the disconnection of the C-Br bond, which points to an electrophilic aromatic substitution reaction. The carboxylic acid group (-COOH) is a meta-director and a deactivating group. youtube.comstudy.com This electronic property is advantageous, as it directs incoming electrophiles to the positions meta to it. Therefore, bromination of a precursor like 3-(dimethoxymethyl)benzoic acid would be expected to place the bromine atom at the desired C-5 position.

Another strategy involves starting with a pre-brominated core. For instance, a precursor like 3,5-dibromobenzoic acid could undergo a selective reaction, such as a metal-halogen exchange followed by formylation and acetal (B89532) formation, to replace one of the bromine atoms.

Strategies for Introduction of the Dimethoxymethyl Group

The dimethoxymethyl group is an acetal, which serves as a protecting group for a formyl (-CHO) group. This suggests two primary synthetic strategies:

Formylation followed by Acetalization: A precursor such as 3-bromo-5-methylbenzoic acid can be oxidized to 3-bromo-5-formylbenzoic acid. The resulting aldehyde can then be protected as a dimethyl acetal by reacting it with methanol (B129727) under acidic conditions.

Direct Introduction: While less common for this specific group, methods for the direct introduction of functionalized methyl groups onto aromatic rings exist, often involving electrophilic catalysis. researchgate.net

A logical precursor to the dimethoxymethyl group is the formyl group itself, making 3-bromo-5-formylbenzoic acid a key intermediate in the synthesis.

Pathways to the Benzoic Acid Moiety

The carboxylic acid group can be installed through several established methods. A common retrosynthetic disconnection is the bond between the aromatic ring and the carboxyl carbon. This leads to several potential synthetic routes:

Oxidation of a Methyl Group: A widely used method involves the oxidation of a methyl group on the benzene ring. A precursor like 1-bromo-3-(dimethoxymethyl)-5-methylbenzene could be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to yield the target benzoic acid. chemicalbook.com

Carboxylation of an Organometallic Reagent: A Grignard or organolithium reagent can be formed from a precursor like 1,3-dibromo-5-(dimethoxymethyl)benzene. Subsequent reaction with carbon dioxide (CO₂) would introduce the carboxylic acid group.

Hydrolysis of a Nitrile: A cyano group can be introduced onto the aromatic ring and then hydrolyzed under acidic or basic conditions to form the carboxylic acid.

Precursor Chemistry and Starting Material Selection

The choice of starting material is critical for an efficient synthesis. The ideal precursor should be readily available and allow for the sequential and regioselective introduction of the required functional groups.

Optimization of Precursor Functionalization

A plausible and efficient synthetic route often begins with a simpler, commercially available substituted benzene. For example, 3,5-dimethylbenzoic acid could be a potential starting point. However, controlling the functionalization of the two identical methyl groups selectively would be challenging.

A more controlled approach starts with a precursor where the positions are already differentiated. For instance, 3-bromo-5-methylbenzoic acid is a valuable precursor. chemicalbook.com From this compound, the methyl group can be functionalized. A common pathway involves the radical bromination of the methyl group using N-Bromosuccinimide (NBS), followed by hydrolysis to form an alcohol, oxidation to an aldehyde (3-bromo-5-formylbenzoic acid), and finally acetal formation to yield the target molecule.

The directing effects of the substituents must be considered at each step. The carboxyl group is meta-directing, while the bromo group is ortho-, para-directing. youtube.com This interplay guides the synthetic strategy. For example, brominating benzoic acid yields primarily 3-bromobenzoic acid. youtube.com

Efficiency of Halogenation Routes to Bromobenzene Derivatives

The introduction of bromine onto the aromatic ring is typically achieved via electrophilic aromatic bromination. The efficiency and regioselectivity of this reaction depend on the substrate's electronic properties and the chosen brominating agent. nih.gov

For an electron-deficient ring, such as benzoic acid, harsh conditions are often required. The reaction of benzoic acid with bromine in the presence of a Lewis acid catalyst like ferric bromide (FeBr₃) leads to the formation of m-bromobenzoic acid. youtube.com The carboxyl group deactivates the ring towards electrophilic substitution, making the reaction slower than that of benzene itself. study.com

Alternative and often milder brominating agents can be employed, especially for more activated rings. N-Bromosuccinimide (NBS) is a common reagent used for both aromatic and benzylic bromination, and its selectivity can be tuned by the reaction conditions. scielo.br For instance, the use of NBS in dimethylformamide (DMF) is an effective method for the bromination of certain aromatic aldehydes. scielo.br The efficiency of various bromination methods can be compared based on yield and selectivity.

| Brominating Agent | Catalyst/Solvent | Substrate Type | Typical Selectivity |

| Br₂ | FeBr₃ | Deactivated rings (e.g., Benzoic Acid) | Meta-directing youtube.com |

| NBS | Acetonitrile | Activated rings | Para-selective to activating group nih.gov |

| NBS | DMF | Aromatic Aldehydes | Varies with substrate scielo.br |

| Tetraalkylammonium tribromides | Dichloromethane | Phenols | Para-selective nih.gov |

This table provides a general overview of common bromination conditions and their typical outcomes, which are crucial for selecting the appropriate method during the synthesis of complex molecules like this compound.

Direct Synthesis Routes and Reaction Condition Optimization

The direct synthesis of this compound can be approached through several strategic pathways. The choice of method depends on the availability of starting materials, desired yield, and scalability. Key strategies include electrophilic aromatic substitution, directed ortho metalation, and catalytic functional group interconversions.

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing substituents onto an aromatic ring. For the synthesis of this compound, a plausible EAS strategy would involve the direct bromination of a precursor molecule, 3-(dimethoxymethyl)benzoic acid.

In this precursor, both the carboxylic acid (-COOH) and the dimethoxymethyl [-CH(OCH₃)₂] groups are electron-withdrawing and act as meta-directors. Consequently, they direct incoming electrophiles to the position meta to themselves. Since both groups are at position 1 and 3 respectively, they both direct the incoming bromine atom to the 5-position, leading to the desired product with high regioselectivity.

Common brominating agents for such reactions include molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or N-Bromosuccinimide (NBS), which is often used for its milder reaction conditions and safer handling. nih.govscielo.br The optimization of this reaction involves careful selection of the solvent and temperature to maximize yield and minimize the formation of byproducts. For instance, using NBS in a solvent like acetonitrile at controlled temperatures can provide high yields of the desired bromo-substituted product. nih.gov A solvent-free approach using sonication has also been reported for the bromination of benzoic acid, representing a greener alternative. ijisrt.com

Table 1: Comparison of Brominating Agents for Electrophilic Aromatic Substitution

| Brominating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Br₂ / FeBr₃ | Inert solvent (e.g., CH₂Cl₂, CCl₄) | High reactivity, cost-effective | Harsh conditions, generation of HBr byproduct |

| N-Bromosuccinimide (NBS) | Acetonitrile, DMF, or CCl₄, often with a radical initiator or acid catalyst | Milder conditions, easier handling, high selectivity | Higher cost, potential for radical side reactions |

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. organic-chemistry.org The resulting aryllithium intermediate can then react with an electrophile.

The carboxylic acid group is an effective DMG. acs.org In a potential DoM strategy for a related isomer, the carboxylate group can direct lithiation to the adjacent C-H bond. organic-chemistry.orgsemanticscholar.org However, for the synthesis of the target 3-bromo-5-substituted pattern, a direct DoM approach on a simple precursor is challenging. A more complex, multi-step strategy could be envisioned, potentially starting with 3,5-dibromobenzoic acid. One of the bromine atoms could be selectively exchanged for lithium using an organolithium reagent at low temperature, followed by quenching with an electrophile that could be later converted to the dimethoxymethyl group, such as dimethylformamide (DMF) to yield an aldehyde.

The optimization of DoM reactions hinges on the choice of base (e.g., n-BuLi, s-BuLi, or LDA), solvent (typically ethereal solvents like THF or diethyl ether), temperature (usually low, e.g., -78 °C), and the presence of additives like tetramethylethylenediamine (TMEDA), which can accelerate the metalation step. unblog.fr

Catalytic methods are essential for efficiently converting one functional group into another, often under mild conditions. In the context of synthesizing this compound, two key transformations are relevant: the formation of the dimethoxymethyl group (an acetal) and the synthesis of the carboxylic acid.

Acetal Formation: The dimethoxymethyl group is a protected form of an aldehyde. A common route to the target compound would involve the acid-catalyzed acetalization of a precursor, 3-bromo-5-formylbenzoic acid, with methanol. Catalysts for this reaction are typically proton acids (e.g., H₂SO₄, p-toluenesulfonic acid) or Lewis acids. This reaction is generally an equilibrium process, and conditions are optimized by removing the water byproduct to drive the reaction to completion.

Carboxylic Acid Synthesis: If a precursor like 3-bromo-5-(dimethoxymethyl)toluene were available, the carboxylic acid could be formed via catalytic oxidation of the methyl group. More contemporary and sustainable methods involve the catalytic hydroxycarbonylation of aryl halides using carbon monoxide (CO) generated in situ from the electrochemical reduction of CO₂. nih.gov This approach, often utilizing a palladium catalyst, allows for the synthesis of benzoic acid derivatives under mild conditions, avoiding the direct handling of toxic CO gas. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of fine chemicals is increasingly important to minimize environmental impact. wjpmr.com This involves considering metrics like atom economy, reaction efficiency, solvent choice, and waste reduction. researchgate.net

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. scranton.edursc.org Addition and rearrangement reactions theoretically have 100% atom economy, while substitution and elimination reactions generate byproducts, leading to lower atom economy.

Let's compare the theoretical atom economy of two potential routes:

Route A: Direct Bromination (Substitution)

C₁₀H₁₂O₄ + Br₂ → C₁₀H₁₁BrO₄ + HBr

This is a substitution reaction where HBr is a byproduct. The atom economy would be less than 100%.

Route B: Acetal Formation (Addition/Condensation)

C₈H₅BrO₃ + 2 CH₃OH → C₁₀H₁₁BrO₄ + H₂O

This condensation reaction produces water as a byproduct. While better than routes with heavier byproducts, it still results in waste.

Table 2: Atom Economy Comparison of Potential Synthetic Steps

| Reaction Type | Generic Equation | Atom Economy | Green Chemistry Implication |

|---|---|---|---|

| Electrophilic Substitution | Ar-H + Br₂ → Ar-Br + HBr | < 100% | Generates stoichiometric acidic waste (HBr). |

| Acetal Formation | R-CHO + 2 R'-OH → R-CH(OR')₂ + H₂O | < 100% | Generates water as the only byproduct, which is benign. |

Solvents account for a large portion of the mass and energy usage in chemical processes and are a major source of waste. whiterose.ac.uk Green solvent selection guides prioritize solvents based on safety, health, and environmental criteria. acs.org Traditional solvents like chlorinated hydrocarbons (e.g., dichloromethane) and polar aprotic solvents (e.g., DMF, NMP) are often flagged as problematic and should be replaced with greener alternatives where possible. whiterose.ac.ukacsgcipr.org

For the synthesis of this compound, strategies for waste minimization include:

Solvent Choice: Replacing hazardous solvents with more benign options like ethanol, 2-methyltetrahydrofuran (2-MeTHF), or even water, if the reaction chemistry allows. acs.org

Catalysis: Using catalytic reagents instead of stoichiometric ones dramatically reduces inorganic waste. For instance, a recyclable heterogeneous catalyst for hydroxycarbonylation is preferable to a single-use, homogeneous one. nih.gov

Process Intensification: Adopting technologies like solvent-free reactions or microwave-assisted synthesis can reduce reaction times, energy consumption, and solvent use. ijisrt.com

By carefully designing the synthetic route and optimizing reaction conditions with these principles in mind, the production of this compound can be made more sustainable and environmentally responsible.

Elucidation of Chemical Reactivity and Transformation Pathways of 3 Bromo 5 Dimethoxymethyl Benzoic Acid

Reactivity of the Aryl Bromide Moiety

The aryl bromide portion of the molecule is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental transformations for aryl halides.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. guidechem.com This is a powerful method for forming biaryl structures. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. guidechem.com

Sonogashira Coupling: To form a C(sp²)-C(sp) bond, the Sonogashira coupling could be employed. This reaction couples the aryl bromide with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. This would introduce an alkyne substituent at the 3-position of the benzoic acid ring.

Heck Reaction: The Heck reaction would enable the arylation of an alkene. This palladium-catalyzed process involves the reaction of the aryl bromide with an olefin in the presence of a base to form a substituted alkene. The reaction proceeds via oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination.

A hypothetical data table for these reactions is presented below, illustrating potential reactants and products.

| Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-(Dimethoxymethyl)-[1,1'-biphenyl]-5-carboxylic acid |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(Dimethoxymethyl)-5-(phenylethynyl)benzoic acid |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 3-(Dimethoxymethyl)-5-((E)-styryl)benzoic acid |

Nucleophilic Aromatic Substitution (SNAAr) Strategies

Nucleophilic aromatic substitution (SNAAr) on an unactivated aryl bromide is generally challenging. Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromide) to stabilize the negatively charged intermediate (Meisenheimer complex). In 3-bromo-5-(dimethoxymethyl)benzoic acid, the carboxylic acid and dimethoxymethyl groups are not sufficiently electron-withdrawing to activate the aryl bromide for a classical SNAAr reaction under standard conditions. Therefore, this pathway is considered unlikely for this substrate.

Directed Metalation and Subsequent Electrophilic Quenches

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The process involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching the resulting aryllithium species with an electrophile.

In the case of this compound, the carboxylic acid group (after deprotonation by the organolithium base to form a carboxylate) is a potential DMG. It could direct lithiation to the C-2 or C-6 positions. However, competition between the directing power of the carboxylate and the other substituents, as well as the possibility of halogen-metal exchange at the C-Br bond, complicates predicting the outcome without experimental data. If selective ortho-lithiation were achieved at C-2, quenching with an electrophile like dimethylformamide (DMF) would introduce a formyl group, leading to 2-formyl-3-bromo-5-(dimethoxymethyl)benzoic acid.

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is readily transformed into a variety of other functional groups.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be converted to an ester through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a catalytic amount of strong acid (like H₂SO₄), is a common approach. Alternatively, reaction with an alcohol under Mitsunobu conditions (using triphenylphosphine and a dialkyl azodicarboxylate) provides a milder method for ester formation.

Amidation: Formation of an amide typically proceeds via activation of the carboxylic acid. The acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents (e.g., DCC, EDC) can be used to directly couple the carboxylic acid with an amine to form the corresponding amide.

The following table illustrates potential esterification and amidation products.

| Reaction | Reagent(s) | Product Name |

| Esterification | Methanol (B129727), H₂SO₄ (cat.) | Methyl 3-bromo-5-(dimethoxymethyl)benzoate |

| Amidation | 1. SOCl₂ 2. Diethylamine | 3-Bromo-N,N-diethyl-5-(dimethoxymethyl)benzamide |

Reduction to Alcohol and Further Derivatization

The carboxylic acid functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction would yield [3-bromo-5-(dimethoxymethyl)phenyl]methanol. It is important to note that the acetal (B89532) functionality (dimethoxymethyl) is generally stable to hydride reagents but can be sensitive to the acidic conditions often used during the reaction work-up.

This primary alcohol could then be further derivatized. For example, it could be oxidized back to the aldehyde level using mild oxidizing agents like pyridinium chlorochromate (PCC) or undergo etherification reactions.

Decarboxylation Pathways

Decarboxylation of benzoic acids typically requires elevated temperatures and is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the bromine atom at the meta-position in this compound, generally increase the rate of decarboxylation by stabilizing the transition state and the resulting carbanion intermediate. Conversely, the dimethoxymethyl group, being an acetal, is considered to be ortho,para-directing and can have a modest electron-donating effect through resonance, which might slightly counteract the effect of the bromine.

The decarboxylation of this compound is expected to proceed under thermal or catalytic conditions to yield 1-bromo-3-(dimethoxymethyl)benzene. The reaction likely follows a mechanism involving the loss of carbon dioxide and the formation of an aryl anion, which is then protonated.

Table 1: Predicted Relative Reactivity in Decarboxylation

| Compound | Substituents | Expected Relative Rate of Decarboxylation |

|---|---|---|

| Benzoic acid | - | Baseline |

| 3-Bromobenzoic acid | Electron-withdrawing (-Br) | Faster than benzoic acid |

| 3,5-Dinitrobenzoic acid | Two strong electron-withdrawing (-NO₂) groups | Significantly faster than benzoic acid |

| 3-Methoxybenzoic acid | Electron-donating (-OCH₃) | Slower than benzoic acid |

| This compound | Electron-withdrawing (-Br) and weakly electron-donating (-CH(OCH₃)₂) | Faster than benzoic acid, but potentially slower than 3-bromobenzoic acid |

Reactions of the Dimethoxymethyl (Acetal) Group

The dimethoxymethyl group is a dimethyl acetal of a formyl group and serves as a protected aldehyde. Its reactivity is primarily centered around hydrolysis and transacetalization reactions.

Under acidic conditions, the dimethoxymethyl group undergoes hydrolysis to unveil the aldehyde functionality, yielding 3-bromo-5-formylbenzoic acid. This reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, in an aqueous solvent system. The aldehyde group is a versatile functional handle that can undergo a variety of subsequent transformations.

Table 2: Potential Reactions of the Aldehyde Group in 3-Bromo-5-formylbenzoic acid

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | 3-Bromo-5-carboxybenzoic acid |

| Reduction | NaBH₄, LiAlH₄ | 3-Bromo-5-(hydroxymethyl)benzoic acid |

| Reductive Amination | R-NH₂, NaBH₃CN | 3-Bromo-5-((alkylamino)methyl)benzoic acid |

| Wittig Reaction | Ph₃P=CHR | 3-Bromo-5-(alkenyl)benzoic acid |

Transacetalization is a process where an existing acetal is converted into a different acetal by reacting it with another alcohol, typically a diol, in the presence of an acid catalyst. This reaction is an equilibrium process, and the formation of the new acetal can be favored by using an excess of the diol or by removing the displaced alcohol (methanol in this case). This reaction is useful for introducing different protecting groups or for creating cyclic acetals, which can offer altered stability or reactivity.

Table 3: Transacetalization of this compound with Various Diols

| Diol | Product (Cyclic Acetal) |

|---|---|

| Ethylene (B1197577) glycol | 2-(3-Bromo-5-carboxyphenyl)-1,3-dioxolane |

| Propane-1,3-diol | 2-(3-Bromo-5-carboxyphenyl)-1,3-dioxane |

The dimethoxymethyl group is a common protecting group for aldehydes due to its stability under neutral and basic conditions. It is resistant to many nucleophilic reagents and oxidizing agents that would typically react with an aldehyde. However, it is labile under acidic conditions, allowing for its selective removal when desired. This stability profile makes it a valuable tool in multistep organic synthesis.

Table 4: Stability of the Dimethoxymethyl Group Towards Common Reagents

| Reagent/Condition | Stability |

|---|---|

| Strong bases (e.g., NaOH, LDA) | Stable |

| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable |

| Mild oxidizing agents (e.g., PCC, PDC) | Stable |

| Reducing agents (e.g., NaBH₄, LiAlH₄) | Stable |

| Strong acids (e.g., HCl, H₂SO₄) | Labile (hydrolyzes) |

Multi-functional Group Reactivity and Chemoselectivity

The presence of three distinct functional groups in this compound allows for a rich and varied chemistry, but also necessitates careful consideration of chemoselectivity to achieve desired transformations.

Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a multiply-protected molecule without affecting the others. This is crucial for the sequential functionalization of different reactive sites. In the case of this compound, the carboxylic acid, the bromine, and the masked aldehyde can be manipulated selectively.

For instance, the carboxylic acid could be converted to an ester (e.g., a methyl or ethyl ester) under acidic conditions (Fischer esterification). This would also likely lead to the hydrolysis of the acetal. A more controlled approach would be to first protect the aldehyde as a more robust acetal if necessary, then esterify the carboxylic acid under basic conditions (e.g., using an alkyl halide and a non-nucleophilic base), and finally perform reactions at the bromine position (e.g., Suzuki or Sonogashira coupling).

Table 5: Hypothetical Orthogonal Strategy for Selective Functionalization

| Step | Reaction | Reagents | Functional Group Modified | Other Groups' Status |

|---|---|---|---|---|

| 1 | Esterification of Carboxylic Acid | SOCl₂, then R'OH | Carboxylic acid to Ester | Bromo and Acetal are stable |

| 2 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Bromo to Biaryl | Ester and Acetal are stable |

| 3 | Hydrolysis of Acetal | Aqueous acid | Acetal to Aldehyde | Ester and Biaryl are stable |

Mechanistic Investigations of Key Reactions

The kinetics of the acid-catalyzed hydrolysis of the dimethoxymethyl group in substituted benzoic acids have been a subject of study. The rate-determining step is generally considered to be the formation of a resonance-stabilized carboxonium ion intermediate. The stability of this intermediate, and thus the rate of the reaction, is significantly influenced by the electronic effects of the substituents on the aromatic ring.

Electron-donating groups on the benzene ring can stabilize the positively charged intermediate through resonance or inductive effects, thereby accelerating the hydrolysis. Conversely, electron-withdrawing groups destabilize the intermediate and slow down the reaction. In the case of this compound, both the bromo and the carboxylic acid groups are electron-withdrawing. This would be expected to decrease the rate of hydrolysis of the dimethoxymethyl group compared to an unsubstituted or electron-donating group substituted analogue.

A Hammett plot analysis for the hydrolysis of substituted benzylidene acetals has shown a ρ value of approximately -4.06, indicating a strong development of positive charge in the transition state. This is consistent with an SN1-like mechanism where the formation of the carboxonium ion is the rate-limiting step.

The following table presents hypothetical relative hydrolysis rates for the dimethoxymethyl group in different meta-substituted benzoic acids under acidic conditions, illustrating the expected electronic effects.

| Substituent at meta-position | Hammett Constant (σm) | Expected Relative Rate of Hydrolysis |

| -OCH₃ | +0.12 | Slower |

| -H | 0 | Reference |

| -COOH | +0.37 | Slower |

| -Br | +0.39 | Slower |

| -NO₂ | +0.71 | Much Slower |

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a key transformation for modifying the bromo substituent of this compound. The catalytic cycle is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination.

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex, typically with the assistance of a base. The base activates the organoboron species, facilitating the transfer of the aryl group to the palladium center and displacing the bromide ligand.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex to form the new C-C bond of the biaryl product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Computational studies using density functional theory (DFT) have been employed to investigate the transition states and reaction pathways of Suzuki-Miyaura reactions. nih.gov For the oxidative addition step, the transition state is characterized by an elongated C-Br bond and the incipient formation of the Pd-C and Pd-Br bonds. The geometry of the transition state is influenced by the steric and electronic properties of the phosphine (B1218219) ligands on the palladium center and the substituents on the aryl bromide. The presence of the electron-withdrawing carboxylic acid and the moderately electron-withdrawing bromo group in this compound would be expected to influence the energetics of the oxidative addition step.

Strategic Applications of 3 Bromo 5 Dimethoxymethyl Benzoic Acid As a Synthetic Intermediate

Construction of Complex Polyaromatic Systems

The presence of a bromine atom on the aromatic ring of 3-Bromo-5-(dimethoxymethyl)benzoic acid makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This functionality is pivotal in the assembly of complex polyaromatic systems, including substituted biaryls, terphenyls, and heterocyclic scaffolds.

Assembly of Substituted Biaryls and Terphenyls

The synthesis of biaryl and terphenyl motifs is of significant interest due to their prevalence in pharmaceuticals, liquid crystals, and organic light-emitting diodes (OLEDs). The bromine atom of this compound serves as a versatile handle for engaging in various cross-coupling reactions. For instance, in Suzuki-Miyaura coupling, the compound can be reacted with a variety of arylboronic acids or esters in the presence of a palladium catalyst and a base to furnish substituted biaryl benzoic acids. The dimethoxymethyl and carboxylic acid functionalities can be retained or further manipulated in subsequent synthetic steps.

Similarly, Stille coupling, employing organotin reagents, or Negishi coupling, with organozinc reagents, can be utilized to form the biaryl linkage. The choice of coupling partners and reaction conditions can be tailored to achieve the desired substitution pattern on the biaryl product. Furthermore, sequential cross-coupling reactions can be employed to construct terphenyl systems. For example, a first Suzuki-Miyaura coupling could be followed by a second coupling at a different position, potentially introduced through a prior functionalization step.

| Coupling Reaction | Catalyst/Reagent | Typical Coupling Partner | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | Biaryl |

| Stille | Pd(PPh₃)₄ | Arylstannane | Biaryl |

| Negishi | Pd(dppf)Cl₂ | Arylzinc halide | Biaryl |

| Heck | Pd(OAc)₂, P(o-tol)₃ | Alkene | Stilbene derivative |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | Terminal alkyne | Arylalkyne |

Annulation Reactions for Heterocyclic Scaffolds

The strategic placement of the functional groups in this compound also facilitates the construction of fused heterocyclic systems through annulation reactions. The dimethoxymethyl group, a stable acetal (B89532), can be readily hydrolyzed under acidic conditions to reveal the corresponding aldehyde. This in situ generated aldehyde can then participate in a variety of cyclization reactions.

For instance, condensation of the aldehyde with an appropriately substituted ortho-phenylenediamine can lead to the formation of a benzimidazole (B57391) ring. Similarly, reaction with a hydrazine (B178648) derivative can yield a pyridazinone or a pyrazole, depending on the reaction conditions and the nature of the hydrazine. The presence of the carboxylic acid and the bromine atom offers further opportunities for post-cyclization modifications, enabling the synthesis of a diverse library of heterocyclic compounds. These scaffolds are of particular interest in drug discovery due to their diverse biological activities.

Precursor to Substituted Benzoic Acid Derivatives

Beyond the construction of polyaromatic systems, this compound serves as an excellent starting material for the synthesis of a wide array of substituted benzoic acid derivatives. The orthogonal reactivity of its three functional groups allows for selective transformations, providing access to compounds that would be challenging to prepare through other routes.

Introduction of Diverse Functional Groups onto the Aromatic Ring

The bromine atom is not only a key participant in cross-coupling reactions but also a site for the introduction of a variety of other functional groups. For example, it can be displaced by nucleophiles in copper-catalyzed or palladium-catalyzed reactions to introduce cyano, amino, or alkoxy groups. Furthermore, lithium-halogen exchange followed by quenching with an electrophile opens up a vast chemical space for derivatization.

| Reaction Type | Reagent | Functional Group Introduced |

|---|---|---|

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino |

| Cyanation | CuCN | Cyano |

| Alkoxylation | Alcohol, Cu catalyst | Alkoxy |

| Lithium-Halogen Exchange | n-BuLi, then electrophile | Various (e.g., alkyl, silyl) |

Synthesis of Orthogonally Protected Benzoic Acid Analogues

The dimethoxymethyl group acts as a protecting group for the formyl functionality, which is sensitive to both oxidative and reductive conditions. This protection allows for chemical manipulations at the carboxylic acid and the bromo positions without affecting the latent aldehyde. The carboxylic acid itself can be protected, for instance, as an ester, to allow for reactions that are incompatible with a free carboxylic acid. This orthogonal protection strategy is crucial for the multi-step synthesis of complex molecules, enabling the selective deprotection and reaction of specific functional groups in a controlled manner. For example, the synthesis of a molecule requiring a free aldehyde and an esterified carboxylic acid can be readily achieved from this precursor.

Role in the Synthesis of Aldehyde and Carboxylic Acid Containing Scaffolds

The inherent structure of this compound makes it a direct and efficient precursor to scaffolds containing both aldehyde and carboxylic acid functionalities. These bifunctional molecules are valuable building blocks in their own right, serving as starting materials for the synthesis of macrocycles, polymers, and other complex architectures.

The deprotection of the dimethoxymethyl group to the aldehyde is typically achieved under mild acidic conditions, such as with aqueous acetic acid or a catalytic amount of a stronger acid. This transformation is generally high-yielding and clean, providing ready access to 3-bromo-5-formylbenzoic acid. This derivative can then be used in reactions that specifically target the aldehyde, such as Wittig reactions to form alkenes, reductive aminations to produce secondary and tertiary amines, or various condensation reactions. The carboxylic acid can either be carried through these transformations or be modified at a later stage, highlighting the synthetic utility of this versatile intermediate.

Utilisation of the Dimethoxymethyl Group as a Masked Aldehyde

The dimethoxymethyl group, also known as a dimethyl acetal, serves as a stable protecting group for an aldehyde functionality. This protection is crucial in multi-step syntheses where the reactive nature of an aldehyde could interfere with reactions targeting other parts of the molecule. The acetal is generally stable under neutral to basic conditions and can withstand a variety of synthetic transformations, including those involving nucleophiles and certain oxidizing and reducing agents.

The true synthetic utility of the dimethoxymethyl group lies in its ability to be selectively deprotected to reveal the parent aldehyde. This transformation is typically achieved under acidic conditions, often with the use of aqueous acid. The hydrolysis of the acetal regenerates the highly reactive formyl group, which can then participate in a wide array of subsequent reactions. This "mask and release" strategy is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high precision. For instance, the unmasked aldehyde can undergo reactions such as Wittig olefination, reductive amination, and the formation of imines and oximes, providing a gateway to a diverse range of chemical structures.

Conversion to Various Carboxylic Acid Derivatives for Specific Applications

The carboxylic acid moiety of this compound is another key functional handle that can be readily converted into a variety of derivatives. These transformations are often essential for tailoring the properties of the final molecule for specific applications, such as modulating biological activity or altering physical characteristics like solubility.

Common derivatives that can be synthesized from the carboxylic acid group include:

Esters: Formed by reaction with alcohols under acidic conditions (Fischer esterification) or by reaction with an alkyl halide after conversion of the carboxylic acid to its carboxylate salt. Esters are often used to enhance the lipophilicity of a molecule or to act as prodrugs.

Amides: Synthesized by reacting the carboxylic acid with an amine, often in the presence of a coupling agent to facilitate the reaction. Amide bonds are a fundamental component of many biologically active molecules, including peptides and pharmaceuticals.

Acid Chlorides: Prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Acid chlorides are highly reactive intermediates that can be readily converted into a wide range of other carboxylic acid derivatives, including esters, amides, and anhydrides.

Acid Anhydrides: Formed by the dehydration of two carboxylic acid molecules or through reaction of a carboxylate with an acid chloride. Anhydrides are also reactive acylating agents.

The ability to transform the carboxylic acid group allows for the introduction of a wide range of chemical diversity into molecules derived from this building block.

Contributions to Libraries of Diverse Organic Molecules

The bifunctional nature of this compound makes it an exceptionally useful building block for the construction of chemical libraries. These libraries, which contain a large number of structurally related compounds, are essential tools in drug discovery and materials science for identifying molecules with desired properties.

Parallel Synthesis and Combinatorial Chemistry Applications

Parallel synthesis and combinatorial chemistry are high-throughput techniques used to rapidly generate large libraries of compounds. chemicalbook.comnih.gov In this context, this compound can be utilized as a scaffold molecule, where its different functional groups can be independently and sequentially modified.

For example, in a parallel synthesis approach, the carboxylic acid group could be reacted with a diverse set of amines to generate a library of amides. Subsequently, the bromine atom could be subjected to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce another point of diversity. Finally, the deprotection of the dimethoxymethyl group to the aldehyde would allow for a third set of diversification reactions. This systematic and modular approach enables the efficient creation of a large and diverse library of compounds from a single, versatile starting material. The use of such bifunctional building blocks is a key strategy in maximizing the efficiency of combinatorial chemistry efforts. mdpi.orgnih.gov

Building Blocks for Fragment-Based Synthesis

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds in drug development. nih.govfrontiersin.org This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov Once a binding fragment is identified, it is then optimized and grown into a more potent lead molecule. nih.gov

This compound possesses several characteristics that make it an excellent candidate for a fragment library. Its molecular weight is within the typical range for fragments, and it contains key functional groups that can form interactions with a protein target. The bromine atom is particularly noteworthy in this context. It can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. Furthermore, the presence of the bromine atom provides a convenient vector for synthetic elaboration, allowing for the fragment to be "grown" into the binding pocket of the target protein through cross-coupling reactions. The carboxylic acid and the masked aldehyde offer additional points for modification, providing multiple avenues for optimizing the initial fragment hit into a potent drug candidate. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies of 3 Bromo 5 Dimethoxymethyl Benzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic compounds in solution. For 3-Bromo-5-(dimethoxymethyl)benzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques provides a wealth of information regarding the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

Based on the analysis of related compounds, such as 3-bromo-5-methylbenzoic acid and other substituted benzoic acids, the predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.1 | s |

| H-4 | ~7.9 | s |

| H-6 | ~8.0 | s |

| CH(OCH₃)₂ | ~5.5 | s |

| OCH₃ | ~3.4 | s |

| COOH | ~13.0 | br s |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~132 |

| C-2 | ~130 |

| C-3 | ~123 |

| C-4 | ~135 |

| C-5 | ~138 |

| C-6 | ~128 |

| COOH | ~166 |

| CH(OCH₃)₂ | ~102 |

| OCH₃ | ~53 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

While 1D NMR provides initial insights, 2D NMR experiments are indispensable for the definitive assignment of the complex structure of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. In this specific molecule, long-range couplings between the aromatic protons (H-2, H-4, and H-6) might be observed, helping to confirm their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates each proton to its attached carbon atom. This would unequivocally assign the proton and carbon signals for the methoxy groups and the acetal (B89532) methine group. For instance, the proton signal at ~3.4 ppm would show a correlation to the carbon signal at ~53 ppm, confirming the OCH₃ group. Similarly, the proton at ~5.5 ppm would correlate to the carbon at ~102 ppm, identifying the acetal group.

Correlations from the methoxy protons (~3.4 ppm) to the acetal carbon (~102 ppm).

Correlations from the acetal methine proton (~5.5 ppm) to the aromatic C-5 (~138 ppm).

Correlations from the aromatic protons (H-2, H-4, H-6) to neighboring aromatic carbons and the carboxylic acid carbon, confirming the substitution pattern. For example, the proton at H-6 would show a correlation to C-1 and C-5.

Dynamic NMR Studies

Dynamic NMR (DNMR) spectroscopy could be employed to investigate conformational dynamics in this compound and its derivatives. The rotation around the C-C bond connecting the dimethoxymethyl group to the aromatic ring could potentially be hindered, leading to the existence of different conformers. By acquiring NMR spectra at various temperatures, it would be possible to study the rate of interchange between these conformers. At lower temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for the non-equivalent methoxy groups, which would coalesce into a single peak as the temperature is raised and the rotational barrier is overcome.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is essential for determining the exact mass of the molecular ion of this compound. This allows for the unambiguous determination of its elemental formula. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₁₀H₁₁⁷⁹BrO₄]⁺ | 289.9817 |

| [C₁₀H₁₁⁸¹BrO₄]⁺ | 291.9796 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation to produce a spectrum of product ions. This technique provides detailed information about the molecule's structure and connectivity. The fragmentation of aromatic carboxylic acids often involves the loss of water, carbon monoxide, and the carboxylic acid group itself.

Plausible Fragmentation Pathways for this compound:

A primary fragmentation step would likely be the loss of a methoxy radical (•OCH₃) from the dimethoxymethyl group, followed by the loss of formaldehyde (CH₂O). Another significant fragmentation pathway would involve the cleavage of the bond between the aromatic ring and the carboxylic acid group.

Predicted Key Fragment Ions in the MS/MS Spectrum

| m/z | Proposed Fragment |

| 259/261 | [M - OCH₃]⁺ |

| 229/231 | [M - OCH₃ - CH₂O]⁺ |

| 244/246 | [M - COOH]⁺ |

| 183/185 | [M - COOH - OCH₃ - H]⁺ |

| 77 | [C₆H₅]⁺ (from further fragmentation) |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. The analysis of the vibrational spectra of this compound allows for the identification of its key structural features. The interpretation is based on established characteristic frequencies for similar benzoic acid derivatives.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | Weak |

| C-H (Aromatic) | Stretching | 3100-3000 | Strong |

| C-H (Aliphatic) | Stretching | 2950-2850 | Moderate |

| C=O (Carboxylic Acid) | Stretching | 1710-1680 | Strong |

| C=C (Aromatic) | Stretching | 1600-1450 | Strong |

| C-O (Carboxylic Acid/Acetal) | Stretching | 1320-1210, 1150-1050 | Moderate |

| C-Br | Stretching | 700-500 | Strong |

The broad O-H stretching band in the IR spectrum is characteristic of the hydrogen-bonded carboxylic acid dimer. The strong C=O stretching absorption is also a key indicator of the carboxylic acid functionality. The C-Br stretching vibration would be more prominent in the Raman spectrum.

X-ray Crystallography of this compound or its Crystalline Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering precise details on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, its solid-state structure can be predicted with high confidence based on the extensive crystallographic data for benzoic acid and its derivatives. iaea.orgresearchgate.net The most prominent structural feature of crystalline carboxylic acids is the formation of centrosymmetric dimers through a pair of strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. iaea.orgresearchgate.net This robust hydrogen-bonding synthon is overwhelmingly favored and dictates the primary packing motif.

The analysis of the crystal structure would confirm the solid-state conformation of the molecule. It would reveal the dihedral angle between the plane of the carboxylic acid group and the benzene ring. Furthermore, the precise conformation of the flexible dimethoxymethyl group, including the torsional angles of the C-O-C-O-C linkage, would be determined. This provides a static picture of the molecule's lowest energy conformation in the crystalline environment, which can be compared with computational models and data from solution-phase conformational studies.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like the carbonyl or carboxyl oxygen of a neighboring molecule. These C-Br···O interactions are directional and can be a significant factor in directing the crystal packing.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions. Depending on the relative orientation of the rings, these can be either face-to-face or offset (displaced) stacking arrangements, contributing to the cohesive energy of the crystal.

C-H···O and C-H···π Interactions: Weak hydrogen bonds involving the aromatic C-H groups or the methyl C-H groups as donors and the carboxyl/acetal oxygen atoms or the aromatic π-system as acceptors would also contribute to the stability of the crystal lattice.

The interplay of the strong O-H···O hydrogen bonding and these weaker, yet numerous, interactions dictates the final three-dimensional crystal lattice. The steric bulk of the dimethoxymethyl and bromo substituents will influence the efficiency of packing and determine the specific arrangement of the hydrogen-bonded dimers relative to one another.

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Dimethoxymethyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods can predict electronic structure, which in turn governs a molecule's reactivity and physical properties.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a popular computational method for determining the optimized, lowest-energy three-dimensional arrangement of atoms in a molecule. Such studies on substituted benzoic acids typically report on key geometrical parameters like bond lengths, bond angles, and dihedral angles. researchgate.netsemanticscholar.orgnih.gov For 3-Bromo-5-(dimethoxymethyl)benzoic acid, a DFT study would be expected to detail the precise spatial arrangement of the bromine atom, the dimethoxymethyl group, and the carboxylic acid function on the benzene ring. However, specific optimized geometry parameters from DFT calculations for this compound are not documented in the available literature.

Molecular Orbital Analysis and Fukui Function Calculations

The reactivity of a molecule can be understood by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. scielo.org.zaresearchgate.netactascientific.com

Fukui function calculations provide more detailed information about the local reactivity within a molecule, identifying which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. scielo.org.zaresearchgate.net For analogous bromo-substituted benzoic acid derivatives, DFT has been used to calculate these reactivity descriptors. researchgate.netsemanticscholar.orgbanglajol.info A similar analysis for this compound would map out the reactive sites on the molecule, but such specific data is not currently available.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is also instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures and the high-energy transition states that connect them.

Computational Elucidation of Favored Reaction Pathways

By calculating the energies of reactants, products, intermediates, and transition states, computational models can determine the most energetically favorable route for a chemical transformation. This is particularly useful for understanding reactions involving functional group transformations on substituted aromatic rings. While kinetic and thermodynamic studies have been performed on derivatives of benzoic acid, nih.gov specific computational modeling of reaction pathways for this compound is not reported.

Prediction of Regioselectivity and Stereoselectivity in Transformations

For molecules with multiple reactive sites, computational methods can predict the regioselectivity (which site reacts) and stereoselectivity (the spatial orientation of the product) of a reaction. This is achieved by comparing the activation energies of the different possible reaction pathways. For this compound, such predictions would be valuable for planning synthetic routes, but dedicated computational studies on this topic are absent from the literature.

Conformation Analysis and Conformational Landscapes

Many molecules can exist in different spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers and determine their relative energies.

Studies on similar molecules, such as 3-(azidomethyl)benzoic acid, have shown that different conformers can exist and that computational analysis can reveal the energy barriers between them. nih.govresearchgate.net A conformational analysis of this compound would focus on the rotation of the dimethoxymethyl and carboxylic acid groups relative to the benzene ring. This would provide insight into the molecule's flexibility and the preferred shapes it adopts in different environments. However, a detailed conformational landscape for this compound, derived from computational studies, has not been published.

Energy Minimization and Conformational Sampling

The three-dimensional structure of a molecule is crucial to its chemical behavior. For a flexible molecule like this compound, multiple conformations may exist due to the rotation around single bonds, particularly involving the dimethoxymethyl and benzoic acid groups.

Energy minimization and conformational sampling are computational techniques used to identify the most stable conformations (those with the lowest potential energy). Density Functional Theory (DFT) is a commonly employed quantum mechanical method for such calculations, often with basis sets like 6-311++G(d,p), which provide a good balance between accuracy and computational cost.

The process typically involves:

Initial Structure Generation: A starting 3D structure of the molecule is built.

Conformational Search: A systematic or random search of the conformational space is performed by rotating the rotatable bonds.

Geometry Optimization: For each generated conformer, the geometry is optimized to find the nearest local energy minimum on the potential energy surface.

Energy Calculation: The energies of all optimized conformers are calculated to identify the global minimum, which represents the most stable conformation.

Table 1: Illustrative Relative Energies of Potential Conformers of this compound

| Conformer | Dihedral Angle (O=C-C-C) | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| 1 | 0° | 180° | 0.00 |

| 2 | 180° | 180° | 1.25 |

| 3 | 0° | 60° | 2.50 |

| 4 | 180° | 60° | 3.75 |

Note: This data is illustrative and represents the type of output from a conformational analysis. Actual values would be obtained from specific computational chemistry software.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent can significantly influence the conformation and reactivity of a molecule. Computational models can simulate these effects, providing a more realistic representation of the molecule's behavior in solution.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This method allows for the calculation of how the solvent affects the energy and geometry of the solute.

For this compound, moving from a nonpolar solvent to a polar solvent would be expected to:

Stabilize conformations with larger dipole moments.

Influence the acidity of the carboxylic acid group.

Alter the rotational barriers between different conformers.

Computational studies on similar benzoic acid derivatives have shown that solvation can alter the relative energies of conformers and affect reactivity descriptors. For instance, the presence of a polar solvent like water or methanol (B129727) can favor certain reaction mechanisms over others.

Spectroscopic Property Prediction via Computational Methods

Computational chemistry is also a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods can predict ¹H and ¹³C NMR chemical shifts and coupling constants with a high degree of accuracy.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR parameters. The process involves:

Optimizing the molecular geometry.

Performing a GIAO calculation on the optimized structure to obtain the absolute shielding tensors.

Referencing the calculated shielding values to a standard, such as tetramethylsilane (TMS), to obtain the chemical shifts.

These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid H | 12.5 | - |

| Aromatic H | 8.1 | - |

| Aromatic H | 7.9 | - |

| Aromatic H | 7.6 | - |

| Methine H | 5.5 | - |

| Methoxy H | 3.4 | - |

| Carboxylic Acid C | - | 168.0 |

| Aromatic C-Br | - | 122.0 |

| Aromatic C-COOH | - | 133.0 |

| Aromatic C-CH(OCH₃)₂ | - | 140.0 |

| Aromatic C | - | 130.0 |

| Aromatic C | - | 128.0 |

| Aromatic C | - | 125.0 |

| Methine C | - | 102.0 |

| Methoxy C | - | 54.0 |

Note: This data is illustrative. The actual chemical shifts would be calculated using quantum chemistry software.

Simulation of Vibrational Spectra

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities.

These calculations are typically performed on the optimized geometry of the molecule. The output provides a list of vibrational modes, their frequencies (usually in cm⁻¹), and their IR and Raman intensities. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations.

For this compound, the simulated vibrational spectrum would show characteristic peaks for:

O-H stretching of the carboxylic acid.

C=O stretching of the carboxylic acid.

C-O stretching of the ether and carboxylic acid groups.

C-H stretching and bending of the aromatic and methyl groups.

C-Br stretching.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3500-3300 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=O Stretch (Carboxylic Acid) | 1750-1700 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-O Stretch (Ether & Acid) | 1300-1000 |

| C-Br Stretch | 700-500 |

Note: This data is illustrative and represents typical frequency ranges for these functional groups.

Derivatization Strategies and Analogue Synthesis Based on 3 Bromo 5 Dimethoxymethyl Benzoic Acid

Modification of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of other functionalities, providing a straightforward approach to analogue synthesis.

Esters: Esterification of 3-bromo-5-(dimethoxymethyl)benzoic acid can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. For instance, the reaction of the parent acid with an alcohol in the presence of DCC and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) affords the corresponding ester. researchgate.net

Amides: Amide bond formation is a cornerstone of medicinal chemistry and materials science. This compound can be coupled with primary or secondary amines to yield a wide array of amides. This transformation is typically facilitated by activating the carboxylic acid, often by converting it to a more reactive species. Common activating agents include thionyl chloride or oxalyl chloride to form the acid chloride, followed by the addition of the amine. google.com Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in the presence of a carbodiimide (B86325) like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) provide a mild and efficient means of amide synthesis. eurekaselect.comgoogle.com Catalyst-free methods for the synthesis of amides from benzoic acids and dicarbodiimides have also been reported, offering a greener alternative. eurekaselect.com

Hydrazides: The synthesis of hydrazides from this compound can be accomplished by reacting the corresponding ester with hydrazine (B178648) hydrate. This nucleophilic acyl substitution reaction typically proceeds under mild conditions.

Acid Chlorides: The conversion of the carboxylic acid to the more reactive acid chloride is a key step for the synthesis of many derivatives. This is most commonly achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orgchemguide.co.uk The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which can be easily removed, simplifying purification. chemguide.co.uk The resulting 3-bromo-5-(dimethoxymethyl)benzoyl chloride is a versatile intermediate for the synthesis of esters, amides, and other acyl derivatives.

Anhydrides: Symmetric anhydrides can be prepared by reacting the acid chloride with a carboxylate salt or by dehydrating two equivalents of the carboxylic acid using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). Mixed anhydrides can also be synthesized, for example, by reacting the carboxylic acid with another acyl chloride.

Transformations at the Aryl Bromide Position

The aryl bromide functionality serves as a valuable handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This versatile and widely used reaction allows for the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.govtcichemicals.com This methodology enables the introduction of a wide range of alkyl, alkenyl, aryl, and heteroaryl substituents at the 3-position of the benzoic acid scaffold. nih.govresearchgate.net The reaction conditions are generally mild and tolerant of many functional groups. tcichemicals.comnih.gov

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.net This reaction provides access to a variety of alkynylated derivatives.

Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen bonds. It allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. researchgate.net This provides a direct route to a diverse set of arylamine derivatives.

The bromine atom can be exchanged with a metal, typically lithium or magnesium, through a halogen-metal exchange reaction. This is usually achieved by treating the aryl bromide with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures. The resulting aryllithium or Grignard reagent is a potent nucleophile and can react with a wide variety of electrophiles to introduce new substituents. For example, reaction with an aldehyde or ketone will introduce a secondary or tertiary alcohol, respectively. Quenching with carbon dioxide will yield a dicarboxylic acid derivative, and reaction with an alkyl halide can introduce an alkyl group.

Manipulation of the Dimethoxymethyl Group

The dimethoxymethyl group, an acetal (B89532), serves as a protected form of an aldehyde. This functionality can be deprotected or transformed to further diversify the molecular scaffold.

Formation of Other Acetals or Ketal Derivatives

The dimethoxymethyl group serves as a stable protecting group for the formyl functionality. However, it can be readily converted into other acetal or ketal derivatives through transacetalization. This process is typically catalyzed by an acid and involves reacting the dimethyl acetal with a diol, such as ethylene (B1197577) glycol or propane-1,3-diol, to form a more robust cyclic acetal. The formation of these cyclic acetals, like 1,3-dioxolanes or 1,3-dioxanes, can be advantageous in multi-step syntheses where the dimethyl acetal might be too labile.

The general reaction involves heating this compound with the desired diol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), with the removal of methanol (B129727) to drive the equilibrium towards the product. This strategy allows for the introduction of acetals with varying steric and electronic properties, which can influence the reactivity of the molecule in subsequent steps and can be crucial for achieving stereoselectivity in certain reactions.

| Reactant Diol | Catalyst | Product Acetal |

| Ethylene glycol | p-TSA | 3-Bromo-5-(1,3-dioxolan-2-yl)benzoic acid |

| Propane-1,3-diol | p-TSA | 3-Bromo-5-(1,3-dioxan-2-yl)benzoic acid |

| 2,2-Dimethylpropane-1,3-diol | p-TSA | 3-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)benzoic acid |

Controlled Hydrolysis and Reductive Amination from the Aldehyde Intermediate

A key transformation of this compound is the controlled hydrolysis of the dimethyl acetal to unmask the aldehyde functionality, yielding 3-bromo-5-formylbenzoic acid. This hydrolysis is typically achieved under acidic conditions, using aqueous acid solutions. Careful control of the reaction conditions is necessary to avoid undesired side reactions, particularly if other acid-sensitive groups are present in the molecule.

The resulting 3-bromo-5-formylbenzoic acid is a valuable intermediate for a variety of chemical transformations. One of the most significant of these is reductive amination. This powerful reaction allows for the formation of a new carbon-nitrogen bond by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent. This one-pot procedure is highly efficient for the synthesis of a wide array of substituted aminomethyl derivatives.

Commonly used reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent and reaction conditions can be tailored to the specific amine and substrate to optimize the reaction yield and minimize side products. This methodology provides a direct route to secondary and tertiary amines, which are prevalent structural motifs in many biologically active compounds.

| Amine | Reducing Agent | Product |

| Benzylamine | NaBH(OAc)₃ | 3-Bromo-5-((benzylamino)methyl)benzoic acid |

| Morpholine | NaBH₃CN | 3-Bromo-5-(morpholinomethyl)benzoic acid |

| Aniline | NaBH(OAc)₃ | 3-Bromo-5-((phenylamino)methyl)benzoic acid |

Synthesis of Poly-functionalized Aromatic Systems

The presence of multiple, orthogonally reactive functional groups on the this compound scaffold makes it an excellent platform for the construction of highly substituted and complex aromatic systems. Through carefully designed synthetic sequences, each functional group can be addressed selectively to build intricate molecular architectures.

Sequential Functionalization Strategies